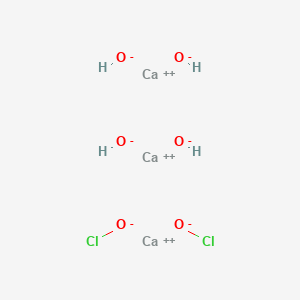

Calcium hydroxide hypochlorite

Description

Properties

CAS No. |

12394-14-8 |

|---|---|

Molecular Formula |

Ca3Cl2H4O6 |

Molecular Weight |

291.2 g/mol |

IUPAC Name |

tricalcium;tetrahydroxide;dihypochlorite |

InChI |

InChI=1S/3Ca.2ClO.4H2O/c;;;2*1-2;;;;/h;;;;;4*1H2/q3*+2;2*-1;;;;/p-4 |

InChI Key |

LTAFUYCOQAJRBT-UHFFFAOYSA-J |

SMILES |

[OH-].[OH-].[OH-].[OH-].[O-]Cl.[O-]Cl.[Ca+2].[Ca+2].[Ca+2] |

Isomeric SMILES |

[OH-].[OH-].[OH-].[OH-].[O-]Cl.[O-]Cl.[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[O-]Cl.[O-]Cl.[Ca+2].[Ca+2].[Ca+2] |

Other CAS No. |

12394-14-8 |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production Processes of Calcium Hypochlorite

Industrial Scale Synthesis Pathways

The industrial synthesis of calcium hypochlorite (B82951) is predominantly achieved through two main pathways: the "calcium process" and the "sodium process." synopsischemitech.comepa.gov Both methods involve the reaction of a chlorine source with alkaline calcium compounds, but they differ in the specific reactants and the purity of the final product.

2Ca(OH)₂ + 2Cl₂ → Ca(OCl)₂ + CaCl₂ + 2H₂O wikipedia.org

This reaction produces not only calcium hypochlorite but also calcium chloride (CaCl₂) and water. imarcgroup.com Consequently, the resulting commercial product, often called bleaching powder, is a mixture of calcium hypochlorite, unreacted calcium hydroxide (B78521), and calcium chloride. byjus.comvedantu.com The temperature of the reaction must be carefully controlled, typically between 20-25°C, as temperatures above 40°C can lead to the formation of undesirable calcium chlorate (B79027) through decomposition. google.comgoogle.com

To achieve higher purity and better control over the final product's composition, industrial manufacturing employs multi-stage and cyclic processes. wikipedia.orggoogle.comgoogle.com These advanced methods are designed to separate the desired calcium hypochlorite from byproducts like calcium chloride and sodium chloride. imarcgroup.comgoogle.com

The calcium process can be refined into multiple stages where hydrated lime is treated with chlorine gas in a slurry. The resulting products are then separated from the crystallizer and dried. synopsischemitech.com This process typically yields a product with an effective chlorine content of about 65% due to the presence of calcium chloride, which also reduces the product's stability. synopsischemitech.com

The sodium process (or NaOH process) is a more advanced method that produces a higher quality calcium hypochlorite with an available chlorine content of around 70%. synopsischemitech.comintratec.us This process involves reacting chlorine gas with a slurry containing both slaked lime and sodium hydroxide (NaOH). intratec.usscribd.com Because sodium hydroxide is more reactive than calcium hydroxide, the chlorine gas first reacts with NaOH to form sodium hypochlorite (NaOCl). synopsischemitech.com The sodium hypochlorite then reacts with the calcium chloride formed in the primary reaction, converting it to calcium hypochlorite and producing sodium chloride as a byproduct. synopsischemitech.com

The key reactions in the sodium process are:

2NaOH + Cl₂ → NaOCl + NaCl + H₂O

2Ca(OH)₂ + 2Cl₂ → Ca(OCl)₂ + CaCl₂ + 2H₂O

2NaOCl + CaCl₂ → Ca(OCl)₂ + 2NaCl

This multi-step approach allows for the separation of sodium chloride crystals from the calcium hypochlorite crystals, often through classification techniques that exploit size differences. google.com The mother liquor, saturated with calcium hypochlorite and sodium chloride, is often recycled back into the process to improve efficiency. google.comgoogle.comgoogle.com

The quality and purity of the raw materials are critical for optimizing the production of calcium hypochlorite and ensuring a high-quality final product. imarcgroup.comaguachlon.com Impurities in the raw materials can interfere with the chlorination reaction and reduce the product's efficacy. imarcgroup.com

The primary raw materials include:

Slaked Lime (Calcium Hydroxide, Ca(OH)₂): This is the primary source of calcium for the reaction. aguachlon.com Its purity directly impacts the final product.

Chlorine Gas (Cl₂): The critical reactant that chlorinates the lime. aguachlon.com The feed rate must be carefully controlled to manage the exothermic reaction and prevent the breakthrough of unreacted chlorine. google.comgoogle.com

Sodium Hydroxide (NaOH): Also known as caustic soda, it is a key component in the higher-purity sodium process. synopsischemitech.comimarcgroup.com

Water (H₂O): Used as a medium to create the lime slurry for the reaction. aguachlon.com

Table 1: Example Raw Material Requirements for Calcium Hypochlorite Production (Sodium Process)

| Raw Material | Mass Required (per 1 ton of Calcium Hypochlorite) |

| Chlorine (Cl₂) | 0.992 tons |

| Calcium Hydroxide (Ca(OH)₂) | 0.518 tons |

| Sodium Hydroxide (NaOH) | 0.559 tons |

| Data sourced from IMARC Group analysis. imarcgroup.com |

Physico-chemical Principles in Production Optimization

Optimizing the production of calcium hypochlorite involves managing key physico-chemical parameters that influence reaction rates, product yield, and stability.

Moisture content is a critical factor in the chlorination of slaked lime. The industrial process specifically uses "moist" or "hydrated" lime, indicating that the presence of water is necessary for the reaction to proceed efficiently. wikipedia.orggoogle.com While detailed studies on the specific effect of relative humidity on chlorination kinetics are not widely available, the principles of solid-gas reactions suggest its importance. For the reaction to occur, the gaseous chlorine must dissolve and ionize, a process facilitated by a layer of water on the surface of the calcium hydroxide particles. researchgate.net

Studies on the analogous carbonation of lime show a direct correlation between relative humidity and the reaction rate; higher humidity leads to faster and more complete carbonation. researchgate.net This suggests that a sufficiently high humidity level is essential to ensure the availability of water for the chlorination reaction to proceed. However, after production, excess humidity is detrimental, as it accelerates the decomposition of the final calcium hypochlorite product during storage. watsanmissionassistant.org This necessitates drying the product and packaging it in moisture-resistant containers. imarcgroup.com

The inherent instability of calcium hypochlorite requires the implementation of stabilization mechanisms in commercial formulations. The compound's stability is significantly influenced by its composition.

Key stabilization strategies include:

Presence of Excess Alkali: The stability of calcium hypochlorite is enhanced by the presence of free, unreacted calcium hydroxide (lime) or sodium hydroxide in the final product. google.comgoogle.com Manufacturers may intentionally ensure incomplete neutralization of the lime to leave a residual amount that acts as a stabilizer. google.com Calcium hydroxide is effective at stabilizing hypochlorite solutions, potentially by maintaining a high pH environment. google.com

Addition of Sodium Chloride: Sodium chloride (NaCl) is often added to the final product. Besides diluting the product to a standard concentration, it also improves stability. google.com

Minimizing Calcium Chloride: In contrast, the presence of calcium chloride (CaCl₂), a natural byproduct of the calcium process, decreases the stability of calcium hypochlorite. google.com The sodium process is favored in part because it reduces the concentration of this destabilizing compound in the final product. synopsischemitech.com

Formation of "Tropical Bleach": A mixture of chlorinated lime and quicklime (B73336) (calcium oxide) is known as "tropical bleach" and is reported to be more stable, particularly in warmer climates. watsanmissionassistant.org

The final granulated or powdered product is dried to a low moisture content and stored in cool, dry conditions to maintain its potency and ensure a long shelf life. epa.govimarcgroup.comwatsanmissionassistant.org

Control of Calcium Chloride and Other Impurity Formation

The traditional "calcium process" for producing calcium hypochlorite involves the direct chlorination of a lime (calcium hydroxide) slurry. enochem.com.cn A primary drawback of this method is the inherent co-production of calcium chloride, which can constitute a significant percentage of the final product. enochem.com.cn This impurity is highly hygroscopic, meaning it readily absorbs moisture from the air, which in turn reduces the stability of the calcium hypochlorite and can lead to a lower effective chlorine content, often around 65%. synopsischemitech.com

To mitigate the formation of calcium chloride and other impurities, alternative production routes, such as the "sodium process," have been developed. enochem.com.cnsynopsischemitech.com In this method, chlorine gas is reacted with a mixture of calcium hydroxide and sodium hydroxide. kernsd.com The underlying principle is that sodium hydroxide is more reactive than calcium hydroxide, leading to the initial formation of sodium hypochlorite (NaOCl). This intermediate then reacts with the calcium chloride that is formed, converting it into calcium hypochlorite and sodium chloride. synopsischemitech.com This process significantly reduces the final concentration of calcium chloride in the product, leading to a higher effective chlorine content, often exceeding 70%, and improved stability. enochem.com.cn

Another approach to impurity control involves multi-stage reaction and separation processes. wikipedia.org In some industrial setups, the initial, chloride-rich liquid from the first stage of chlorination is discarded. The remaining solid precipitate, which is richer in calcium hypochlorite, is then subjected to further chlorination to achieve the desired purity. wikipedia.org Filtration and washing of the calcium hypochlorite cake are also crucial steps to remove soluble impurities like calcium chloride. google.com

The "hypochlorous acid process" represents another strategy for producing high-purity calcium hypochlorite. In this method, hypochlorous acid is first prepared and then used to chlorinate a lime slurry. This process can yield a product with an effective chlorine content of over 75% and enhanced stability. However, the corrosive nature of hypochlorous acid necessitates specialized, and often expensive, equipment. enochem.com.cn

Table 1: Comparison of Calcium Hypochlorite Production Processes and Impurity Levels

| Production Process | Typical Effective Chlorine Content | Key Impurities | Notes |

| Calcium Process | ~60-65% enochem.com.cnsynopsischemitech.com | Calcium Chloride (approx. 10%), Unreacted Calcium Hydroxide (approx. 20%) enochem.com.cn | Results in a product with strong hygroscopicity and poor stability. enochem.com.cn |

| Sodium Process | >70% enochem.com.cn | Sodium Chloride, Calcium Hydroxide (<3%) enochem.com.cn | Improved product stability and utilization of raw materials. enochem.com.cn |

| Hypochlorous Acid Process | >75% enochem.com.cn | Lower levels of impurities | Produces a more stable product but requires corrosion-resistant equipment. enochem.com.cn |

Emerging Production Technologies and Process Innovations

To address the challenges of traditional manufacturing methods, the industry is increasingly adopting innovative technologies to improve the production of calcium hypochlorite. These advancements focus on enhancing product quality, operational efficiency, and safety.

One of the significant innovations is the use of fluidized bed dryers . This technology is employed in the drying stage of production to remove moisture from the calcium hypochlorite particles. imarcgroup.comstartuptipsdaily.com In a fluidized bed dryer, a stream of hot air is passed through a bed of the material, causing it to behave like a fluid. This ensures uniform drying, which is crucial for the stability of the final product. made-in-china.com The process can be controlled to achieve a particulate product with a specific size, available chlorine content, and low moisture content, which reduces the loss of available chlorine due to decomposition. google.com Fluidized bed technology offers high thermal efficiency and can handle materials of varying moisture content. made-in-china.com

Furthermore, the adoption of in-situ production technologies is gaining traction. These systems, often modular and scalable, allow for the on-site generation of calcium hypochlorite from raw materials like chlorine gas and lime. kernsd.comkernsd.com This approach can be more cost-effective and safer by minimizing the transportation and storage of large quantities of hazardous materials. kernsd.com These modern plants often incorporate advanced automation and control systems, such as Distributed Control Systems (DCS), to ensure precise process management, consistent product quality, and enhanced safety. synopsischemitech.com

Chemical Reactivity and Mechanistic Studies of Calcium Hypochlorite Systems

Oxidative Reaction Pathways in Organic Synthesis

Calcium hypochlorite (B82951) serves as a versatile and powerful oxidizing agent in organic synthesis, capable of effecting a range of molecular transformations. acs.org Its utility is demonstrated in the cleavage of vicinal diols, the haloform reaction for the synthesis of haloforms and carboxylic acids, and the oxidation of organosulfur compounds.

Cleavage Reactions of Glycols and Related Organic Substrates

Calcium hypochlorite is an effective reagent for the oxidative cleavage of the carbon-carbon bond in vicinal diols (glycols). diva-portal.org This reaction transforms the glycol into two separate carbonyl-containing molecules, either aldehydes or ketones, depending on the substitution pattern of the original diol. acs.orgnih.govwikipedia.org The general transformation is a vital tool in structural elucidation, particularly for carbohydrates, and in multi-step organic syntheses.

The reaction is not limited to glycols; α-hydroxy carboxylic acids and α-keto acids also undergo cleavage with calcium hypochlorite to yield fragmented aldehydes or carboxylic acids. acs.orgnih.gov The mechanism for glycol cleavage by many oxidizing agents is understood to proceed through a cyclic intermediate formed between the oxidant and the diol's hydroxyl groups. acs.org This type of mechanism, known as a Type I mechanism, favors the reaction of cis-diols over trans-diols due to the geometric ease of forming the cyclic ester. acs.org While specific mechanistic studies on calcium hypochlorite are less common than for reagents like periodic acid, the strong oxidizing nature of the hypochlorite ion drives the fragmentation. The powerful oxidative capacity is highlighted by the vigorous, often spontaneous, reaction between calcium hypochlorite and certain glycol ethers, which can lead to combustion. core.ac.ukcdnsciencepub.com

Table 1: Oxidative Cleavage of Various Substrates with Calcium Hypochlorite

Substrate Product(s) Reaction Type Reference Vicinal Diol (Glycol) Aldehydes and/or Ketones C-C Bond Cleavage [1, 11] α-Hydroxy Carboxylic Acid Aldehyde/Ketone and CO₂ Oxidative Decarboxylation acs.org α-Keto Acid Carboxylic Acid and CO₂ Oxidative Decarboxylation [7, 15] Pinacol Acetone (2 equivalents) C-C Bond Cleavage acs.org

Haloform Reaction Mechanisms and By-product Formation

The haloform reaction is a classic organic transformation for which calcium hypochlorite can be employed, particularly for the industrial production of chloroform (B151607) (CHCl₃). acs.orgnih.govresearchgate.net This reaction converts methyl ketones, and substrates that can be oxidized to methyl ketones (like ethanol (B145695), acetaldehyde, and certain secondary alcohols), into a haloform and a carboxylate salt. researchgate.netepa.gov

The reaction mechanism proceeds in a basic medium, which is naturally provided by the hydrolysis of the hypochlorite ion. The process involves three main stages:

Enolate Formation and Halogenation : A hydroxide (B78521) ion abstracts an acidic α-proton from the methyl group of the ketone to form an enolate ion. epa.gov This enolate then attacks the chlorine atom of the hypochlorite, resulting in an α-halo ketone. cdnsciencepub.comippta.co This process is repeated two more times, with the acidity of the remaining α-protons increasing with each halogen substitution, leading to rapid formation of a tri-halogenated ketone. acs.org

Nucleophilic Attack and Cleavage : A hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the tri-halo ketone. cdnsciencepub.com This leads to the reformation of the carbonyl double bond and the departure of the trihalomethyl anion (⁻CX₃), which is a good leaving group due to the inductive effect of the three halogen atoms. cdnsciencepub.com

Protonation : The trihalomethyl anion is a strong base and rapidly abstracts a proton from the newly formed carboxylic acid or the solvent to yield the haloform product (e.g., chloroform). epa.govcdnsciencepub.com

Potential by-products can arise from this reaction. For instance, when ethanol is used as the substrate, calcium formate (B1220265) is produced alongside chloroform. osti.gov Incomplete reactions or side reactions can also lead to the formation of other chlorinated organic compounds, and under certain conditions, chloroform itself can be further oxidized to species like carbon tetrachloride. osti.govnih.gov

Oxidation of Sulfur-Containing Organic Compounds

Calcium hypochlorite is a potent oxidant for various sulfur-containing organic compounds, a property utilized for both synthesis and remediation. acs.org It effectively oxidizes thiols (mercaptans) and sulfides, which are often malodorous by-products of industrial processes. nih.govwatsanmissionassistant.orgpowellsolutions.com

The oxidation of thiols (R-SH) can lead to different products depending on the reaction conditions. Mild oxidation typically yields disulfides (R-S-S-R). acs.org However, with a strong oxidant like calcium hypochlorite, the oxidation can proceed further. The initial reaction between a thiol and hypochlorite rapidly forms a sulfenyl chloride (RSCl). solenis.com Further oxidation can lead to the formation of sulfinic acids (RSO₂H) and ultimately sulfonic acids (RSO₃H). acs.org

Sufides (R-S-R') are also readily oxidized by calcium hypochlorite. The reaction can be controlled to selectively produce sulfoxides (R-S(O)-R'), which are valuable intermediates in organic synthesis. nih.gov Research has shown that using calcium hypochlorite in the presence of moist alumina (B75360) provides a simple and effective method for this selective oxidation. nih.gov Under more vigorous or prolonged reaction conditions, the oxidation continues to yield sulfones (R-S(O)₂-R'). watsanmissionassistant.org

Table 2: Oxidation Products of Sulfur Compounds with Calcium Hypochlorite

Sulfur Substrate Oxidation Product(s) Conditions Reference Thiol (R-SH) Disulfide (R-S-S-R), Sulfenic Acid (R-SOH), Sulfinic Acid (R-SO₂H), Sulfonic Acid (R-SO₃H) Varies with oxidant stoichiometry [3, 16, 18] Sulfide (R-S-R') Sulfoxide (R-S(O)-R') Controlled, e.g., with moist alumina cdnsciencepub.com Sulfide (R-S-R') Sulfone (R-S(O)₂-R') Vigorous / Excess oxidant [3, 13] Sulfite Compound Sulfate Compound Solid Ca(OCl)₂ in organic solvent osti.gov

Degradation Kinetics and Pathways in Aqueous Environments

The stability of calcium hypochlorite in aqueous solutions is a critical factor for its application as a disinfectant and bleaching agent. The active component, the hypochlorite ion (OCl⁻), is inherently unstable and undergoes decomposition over time, a process influenced by several environmental factors. acs.org

Hypochlorite Ion Decomposition to Chloride and Chlorate (B79027) Ions

In aqueous solution, the hypochlorite ion primarily decomposes into two main products: chloride ions (Cl⁻) and chlorate ions (ClO₃⁻). acs.orgepa.gov A much slower, minor decomposition pathway also results in the formation of oxygen gas (O₂). acs.org

The principal reaction leading to chlorate formation is generally accepted to follow second-order kinetics with respect to the hypochlorite concentration. acs.orgacs.org The mechanism, first proposed by Foerster and Dolch, involves two key steps:

A slow, rate-determining bimolecular reaction between two hypochlorite ions to produce a chlorite (B76162) ion (ClO₂⁻) and a chloride ion. researchgate.netepa.gov2 OCl⁻ → ClO₂⁻ + Cl⁻ (slow)

A subsequent, faster reaction where the intermediate chlorite ion is oxidized by another hypochlorite ion to form the final chlorate product. researchgate.netepa.govClO₂⁻ + OCl⁻ → ClO₃⁻ + Cl⁻ (fast)

Influence of Ionic Strength and pH on Decomposition Rates

The rate of hypochlorite decomposition is highly sensitive to the chemical environment, particularly pH, ionic strength, and temperature. acs.orgosti.gov

Influence of pH : The pH of the solution is a dominant factor. The decomposition rate is at its maximum around neutral pH (pH ≈ 7). diva-portal.org This is because the mechanism involves both hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻), and the concentration of both species is significant in the neutral pH range. osti.gov As the pH increases (becomes more alkaline), the concentration of HOCl decreases, and the decomposition rate slows considerably. acs.org For this reason, commercial hypochlorite solutions are typically maintained at a high pH (>11) to enhance stability. Conversely, as the pH drops below neutral, the rate also changes. In strongly acidic conditions (pH < 4), hypochlorous acid can react with chloride ions to form chlorine gas. core.ac.uk

Influence of Ionic Strength : The ionic strength of the solution, which is a measure of the total concentration of ions, also has a pronounced effect. An increase in ionic strength generally leads to an increase in the decomposition rate of hypochlorite. researchgate.netepa.govwatsanmissionassistant.org This effect has been observed in studies where neutral salts like sodium chloride were added to hypochlorite solutions, resulting in accelerated degradation. osti.gov It is believed that earlier reports of specific catalytic effects by chloride ions were likely due to the associated changes in ionic strength. researchgate.net

Table 3: Factors Affecting Hypochlorite Decomposition Rate

Factor Effect on Decomposition Rate Mechanism/Reason Reference Increasing Temperature Increases Provides activation energy for the reaction. [1, 4] Increasing pH (from 7 to >11) Decreases Shifts equilibrium from more reactive HOCl to more stable OCl⁻. [8, 13] Decreasing pH (from 7) Rate changes; Cl₂ formation below pH 4 Reaction mechanism changes in acidic conditions. [11, 19] Increasing Ionic Strength Increases Affects the activity coefficients of the reacting ionic species. [2, 3, 6] Presence of Light (UV) Increases Provides energy for photodecomposition. acs.org Presence of Transition Metal Ions Increases (especially O₂ pathway) Catalyzes the decomposition reaction. solenis.com

Acid-Catalyzed Decomposition Mechanisms

The decomposition of calcium hypochlorite in aqueous solutions is a complex process influenced by several factors, including temperature and pH. acs.orgacs.org In acidic conditions, the decomposition is notably accelerated. acs.orgacs.org The decomposition of the hypochlorite ion (OCl⁻), the active species derived from calcium hypochlorite, is known to be second-order with respect to the hypochlorite concentration. acs.orgacs.org This process ultimately leads to the formation of chloride (Cl⁻) and chlorate (ClO₃⁻) ions. acs.org

Studies have shown that the acid-catalyzed decomposition pathway for calcium hypochlorite becomes significant at a pH below approximately 8.4. acs.orgacs.org This is a lower pH threshold compared to sodium hypochlorite, where acid-catalyzed decomposition becomes important at a pH below 11. acs.orgacs.org The rate-limiting step in the decomposition of hypochlorite is believed to be the reaction between two hypochlorite ions. acs.orgacs.org

The primary reactions involved in the aqueous decomposition of calcium hypochlorite are hypothesized to be:

OCl⁻ + OCl⁻ → ClO₂⁻ + Cl⁻

OCl⁻ + ClO₂⁻ → ClO₃⁻ + Cl⁻ acs.org

The activation energy for the thermal decomposition of aqueous calcium hypochlorite solutions has been determined to be approximately 96.8 kJ/mol. acs.orgacs.org Furthermore, the rate constants for the decomposition of calcium hypochlorite are found to be an order of magnitude larger than those for sodium hypochlorite at a given temperature, indicating a significantly faster decomposition rate. acs.orgacs.org The low-temperature decomposition of hydrated calcium hypochlorite is also strongly linked to the crystallization of water. researchgate.net

Interaction Dynamics with Inorganic Species

Calcium hypochlorite exhibits significant reactivity with a variety of inorganic species, primarily through oxidation-reduction reactions. Its strong oxidizing nature makes it effective in transforming the chemical state of various inorganic compounds.

Oxidation of Metal Ions (e.g., Iron, Manganese) and Nitrites

Calcium hypochlorite is commonly employed in water treatment to remove dissolved metal ions, such as iron (Fe²⁺) and manganese (Mn²⁺). waternz.org.nzwaternz.org.nz It acts as an oxidizing agent, converting these soluble ions into their insoluble higher oxidation states. denora.com Iron is oxidized to ferric hydroxide (Fe(OH)₃), and manganese is oxidized to manganese dioxide (MnO₂), both of which can then be removed from the water through filtration or settling. denora.comtohkemy.co.jp The oxidation of iron by hypochlorite is a relatively rapid process, while the oxidation of manganese is slower, often taking several hours near neutral pH. tohkemy.co.jp

The oxidation of nitrites (NO₂⁻) to nitrates (NO₃⁻) by hypochlorite is another important reaction, particularly in the context of water purification. cdnsciencepub.comresearchgate.net The reaction kinetics are complex and depend on factors such as pH and the relative concentrations of the reactants. cdnsciencepub.comcdnsciencepub.com The reaction is understood to proceed through the formation of an intermediate species, nitryl chloride (NO₂Cl), which then undergoes further reactions to form the final nitrate (B79036) product. cdnsciencepub.com The rate of this oxidation is influenced by the pH, with the reaction being faster in acidic solutions where hypochlorous acid (HOCl) is the dominant species. researchgate.net

Reactions with Mineral Acids (e.g., Hydrochloric Acid)

Calcium hypochlorite reacts vigorously with mineral acids, such as hydrochloric acid (HCl). This reaction produces calcium chloride (CaCl₂), water (H₂O), and chlorine gas (Cl₂). wikipedia.orgvedantu.combyjus.comneochemical.ru The release of highly toxic chlorine gas necessitates careful handling and storage of calcium hypochlorite, ensuring it is kept away from acids. vedantu.combyjus.comnoaa.gov

Decontamination Mechanisms for Hazardous Chemical Species

Calcium hypochlorite is a key component in various decontamination formulations due to its ability to neutralize chemical warfare agents (CWAs) and other hazardous substances. nih.govjournalwjaets.comgoogle.com Its effectiveness stems from its strong oxidizing and hydrolyzing properties.

Nucleophilic Shift Mechanisms in Chemical Agent Hydrolysis

The decontamination of organophosphorus chemical agents, such as G-agents and VX, by calcium hypochlorite involves hydrolysis, a reaction where a water molecule breaks down another molecule. nih.govjournalwjaets.com In this context, the hypochlorite ion (OCl⁻) acts as a catalyst for the hydrolysis of G-agents, converting them into less toxic phosphonic acids. nih.govgoogle.com

The mechanism of hydrolysis for many chemical agents can be described by nucleophilic substitution reactions. libretexts.orgdocbrown.info In these reactions, a nucleophile (an electron-rich species) attacks an electrophilic center in the agent molecule, leading to the cleavage of a bond and the formation of a new, less toxic compound. While water itself can act as a nucleophile in hydrolysis, the process is often slow. The presence of hypochlorite can accelerate this process.

For instance, in the hydrolysis of halogenoalkanes, a model for certain chemical agents, the polar carbon-halogen bond is susceptible to attack by a nucleophile like the hydroxide ion (OH⁻), which is produced when calcium hypochlorite dissolves in water. vedantu.combyjus.comdocbrown.info This leads to the displacement of the halide ion and the formation of an alcohol. docbrown.info

pH-Dependent Reaction Efficiency in Decontamination Processes

The efficiency of decontamination processes using hypochlorite is highly dependent on the pH of the solution. nih.govnih.govaguachlon.comaguachlon.comusgovcloudapi.net When calcium hypochlorite dissolves in water, it creates an alkaline solution, typically with a pH between 10 and 12. aguachlon.comaguachlon.com This high pH affects the equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻). nhmrc.gov.au

Hypochlorous acid is generally a more potent disinfectant and decontaminating agent than the hypochlorite ion. aguachlon.comaguachlon.com The concentration of HOCl is favored at lower pH values. aguachlon.comaguachlon.com Therefore, adjusting the pH of the hypochlorite solution can significantly impact its effectiveness.

For the decontamination of VX, for example, the reaction is rapid in acidic solutions where VX is oxidized at the sulfur bond. nih.gov However, at the high pH typical of unbuffered calcium hypochlorite solutions, the solubility of VX is reduced, and the reaction proceeds through a different, less efficient pathway, consuming more bleach. nih.govgoogle.com

Studies on the sporicidal efficiency of hypochlorite have shown that it is largely ineffective at pH levels above 11. nih.govnih.gov However, a significant increase in efficiency is observed between pH 11.0 and 9.5. nih.govnih.gov This highlights the critical importance of pH control in optimizing the decontamination performance of calcium hypochlorite solutions.

Interactive Data Table: pH and Hypochlorite Species

This table illustrates the relationship between pH and the relative abundance of hypochlorous acid (HOCl) and hypochlorite ion (OCl⁻), which influences the decontamination efficacy.

| pH | % HOCl (Stronger Disinfectant) | % OCl⁻ (Weaker Disinfectant) | Decontamination Efficiency |

| < 7 | > 90% | < 10% | High, but less stable |

| 7.5 | ~ 50% | ~ 50% | Moderate |

| > 8.5 | < 10% | > 90% | Lower |

| 9.5 - 11.0 | Decreasing | Increasing | Significant decrease in efficiency above pH 11 |

Biocidal Action Mechanisms of Calcium Hypochlorite Systems

When calcium hypochlorite is dissolved in water, it forms hypochlorous acid (HOCl), the primary disinfecting agent, and calcium hydroxide (Ca(OH)₂), which creates a highly alkaline environment. dongachem.vn The biocidal activity of this system is a multifactorial process stemming from the potent oxidizing capabilities of hypochlorous acid and the alkaline effects of hydroxyl ions (OH⁻) released by calcium hydroxide. scielo.brscielo.br

Hydroxyl Ion-Mediated Protein Denaturation and Microbial Cell Membrane Disruption

The high alkalinity produced by the dissociation of calcium hydroxide in solution is a key factor in its antimicrobial mechanism. scielo.brresearchgate.net The elevated concentration of hydroxyl ions (pH ~12) disrupts the structural and functional integrity of vital microbial components. scielo.br

This alkaline environment leads to the denaturation of essential proteins within the microbial cell. scielo.brqeios.com The high pH alters the ionization state of amino acid residues, disrupting the delicate balance of electrostatic interactions that maintain the protein's three-dimensional structure. This loss of structure results in the inactivation of critical enzymes. scielo.brscielo.br

Table 1: Effects of Calcium Hypochlorite System Components on Microbial Structures

| Component | Target Structure | Mechanism of Action | Reference |

|---|---|---|---|

| Hydroxyl Ions (from Calcium Hydroxide) | Proteins (Enzymes) | Denaturation due to high pH, disrupting structural integrity and inactivating enzymes. | scielo.brqeios.com |

| Hydroxyl Ions (from Calcium Hydroxide) | Cytoplasmic Membrane | Saponification of membrane lipids (phospholipids, fatty acids), leading to loss of integrity and leakage. | scielo.brscielo.br |

| Hypochlorous Acid | Proteins (Enzymes) | Oxidation of sulfhydryl groups in amino acids (e.g., cysteine), leading to irreversible enzyme inhibition. | scielo.brqeios.com |

| Hypochlorous Acid | DNA/RNA | Damage to nucleic acids, compromising replication and synthesis processes. | dongachem.vnqeios.com |

Endotoxin (B1171834) Hydrolysis by Alkaline Environments

Endotoxins, specifically lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, are significant virulence factors that can persist even after bacterial cell death. nih.govresearchgate.net The highly alkaline environment created by calcium hydroxide is effective in neutralizing these endotoxins.

Research has demonstrated that the biologically active component of LPS, lipid A, is hydrolyzed by highly alkaline substances like calcium hydroxide. scielo.brnih.gov This hydrolysis involves the cleavage of ester bonds in the fatty acid chains of the lipid A moiety, which effectively detoxifies the endotoxin molecule. nih.gov Studies using mass spectrometry and gas chromatography have confirmed that long-term application of calcium hydroxide results in the release of free hydroxy fatty acids from LPS, indicating its breakdown. scielo.brnih.gov In contrast, agents like sodium hypochlorite alone, water, or EDTA show little to no ability to detoxify lipid A. scielo.brnih.gov

Table 2: Research Findings on Endotoxin (LPS) Detoxification

| Agent/Treatment | Effect on LPS (Lipid A) | Mechanism | Reference |

|---|---|---|---|

| Calcium Hydroxide (long-term exposure) | Effective detoxification | Hydrolysis of ester bonds in the fatty acid chains of lipid A. | scielo.brnih.gov |

| Sodium Hypochlorite (alone) | Little to no breakdown | Insufficiently alkaline or lacks the specific reactivity for hydrolysis. | scielo.brnih.gov |

| Water, EDTA, Ethanol, 0.12% Chlorhexidine (B1668724) | Little to no breakdown | Lacked the necessary chemical properties for LPS hydrolysis. | nih.gov |

| Alkaline Mixture (Chlorhexidine, Ethanol, Sodium Hypochlorite) | Effective detoxification | Hydrolysis of ester bonds, similar to calcium hydroxide, due to the combined alkaline environment. | nih.gov |

Interplay with Microbial Cell Walls and Cytoplasmic Membranes

The biocidal action of the calcium hypochlorite system begins at the microbial surface, involving a direct and destructive interplay with the cell wall and cytoplasmic membrane. nih.govresearchgate.net The hypochlorous acid (HOCl) molecule, being small and electrically neutral, can readily diffuse through the cell walls of bacteria. mst.dk

Once it penetrates the outer layers, HOCl and the high concentration of hydroxyl ions launch a dual assault on the cytoplasmic membrane. scielo.brnih.gov This interaction is a primary cause of cell death, often occurring within the first few minutes of contact. nih.govresearchgate.net The chemical oxidation of cellular components leads to a rapid rupture of the cytoplasmic membrane, causing the leakage of internal contents and a loss of the membrane's crucial functions. nasetjournal.comnih.gov

Fluorescence microscopy studies have provided direct evidence of this mechanism. In a study on Xanthomonas citri, exposure to bactericidal concentrations of calcium hypochlorite resulted in the permeabilization of the cytoplasmic membrane in approximately 70% of the bacterial cells within 15 minutes. nih.gov This demonstrates a direct physical disruption of the membrane barrier. nih.gov This targeting of the cytoplasmic membrane is a key aspect of the bactericidal effects of calcium hypochlorite. nih.govresearchgate.net

Table 3: Membrane Permeabilization of Xanthomonas citri After 15-Minute Exposure to Sanitizers

| Sanitizer | Concentration | Permeabilized Cells (%) | Reference |

|---|---|---|---|

| Calcium Hypochlorite | 100 ppm | ~70% | nih.gov |

| Peracetic Acid | 25 ppm | ~70% | nih.gov |

| Calcium Hydroxide | 100 ppm | ~40% | nih.gov |

Environmental Chemistry and Degradation Pathways

Environmental Transformation Processes

The transformation of calcium hypochlorite (B82951) in the environment is driven by physical and chemical processes, primarily its interaction with light, air, and water.

Calcium hypochlorite is relatively stable in its solid form when stored in cool, dry conditions, away from direct sunlight. aguachlon.combrenntag.com However, it undergoes decomposition when exposed to heat or ultraviolet (UV) radiation from sunlight. nih.govnih.gov This decomposition process breaks the compound down, releasing oxygen and chlorine gas. nih.govaguachlon.comaguachlon.com The presence of moisture can accelerate this decomposition. wikipedia.org

The thermal decomposition of solid calcium hypochlorite can proceed via several routes, including a disproportionation reaction to form calcium chlorate (B79027) and calcium chloride. researchgate.net When heated above 175°C (347°F), it decomposes exothermically. nih.gov

Atmospheric dispersion potential is low, as volatilization of the hypochlorite from solutions is generally considered negligible. mst.dk The primary atmospheric release concern is the evolution of chlorine gas, which can occur when the compound comes into contact with acids or during its decomposition. nih.govmst.dk

Table 1: Factors Influencing Calcium Hypochlorite Decomposition

| Factor | Effect | Resulting Products | Citation |

| Heat/High Temperatures | Accelerates decomposition rate. | Chlorine gas, Oxygen, Calcium Chloride | aguachlon.comaguachlon.com |

| Sunlight (UV Radiation) | Induces photolytic decomposition. | Chlorine, Oxygen | nih.govepa.gov |

| Moisture/Humidity | Accelerates decomposition, especially in air. | Chlorine gas | wikipedia.orgresearchgate.net |

| Contact with Acids | Rapid reaction and decomposition. | Chlorine gas, Calcium Chloride, Water | wikipedia.orgvedantu.com |

| Contact with Organic Matter | Can lead to vigorous or explosive reactions. | Varied oxidation products, potential for fire | nih.gov |

When calcium hypochlorite dissolves in water, it dissociates into calcium ions (Ca²⁺) and hypochlorite ions (OCl⁻). aguachlon.comkuosiequipment.com This process is fundamental to its role as a disinfectant and oxidizing agent. The hypochlorite ion then enters a pH-dependent equilibrium with hypochlorous acid (HOCl). vedantu.comhydroinstruments.com

Ca(OCl)₂ (s) → Ca²⁺ (aq) + 2 OCl⁻ (aq)

OCl⁻ (aq) + H₂O (l) ⇌ HOCl (aq) + OH⁻ (aq)

In acidic to neutral water (low pH), the equilibrium shifts to favor the formation of hypochlorous acid (HOCl). hydroinstruments.com In alkaline water (high pH), the hypochlorite ion (OCl⁻) is the dominant species. hydroinstruments.com This speciation is critical because HOCl is a more potent disinfectant and oxidant than OCl⁻. hydroinstruments.com

The solubility of calcium hypochlorite is influenced by several factors. Higher water temperatures increase the rate of dissolution. aguachlon.com Water with high hardness, characterized by elevated levels of calcium and magnesium ions, can reduce the solubility of calcium hypochlorite as these ions can react with the hypochlorite ions. aguachlon.com In soil environments, exposure is typically limited to accidental spills. The compound's high reactivity with organic matter and low stability mean it degrades rapidly, transforming into the harmless chloride anion. mst.dk

Reactions with Environmental Organic and Nitrogenous Matter

The hypochlorite ion is a strong oxidizing agent that reacts readily with a wide range of organic and inorganic substances found in the environment. wikipedia.orgnih.gov

In water systems containing ammonia (B1221849) (NH₃), hypochlorous acid (formed from dissolved calcium hypochlorite) reacts to form a series of inorganic chloramines. jacobi.netnih.gov These reactions occur sequentially:

Monochloramine formation: NH₃ + HOCl → NH₂Cl + H₂O

Dichloramine formation: NH₂Cl + HOCl → NHCl₂ + H₂O

Trichloramine (Nitrogen Trichloride) formation: NHCl₂ + HOCl → NCl₃ + H₂O

The relative concentration of these chloramine (B81541) species is primarily governed by the pH of the water and the initial chlorine-to-nitrogen ratio. nih.gov Monochloramine is the dominant species at a neutral to alkaline pH (>7), while dichloramine is more prevalent in slightly acidic conditions (pH 4-7). jacobi.net Trichloramine, which is volatile and can be explosive, tends to form at low pH levels (<4.4). nih.govjacobi.net

In addition to ammonia, hypochlorite reacts with organic nitrogen compounds, such as amino acids, to form organic chloramines. nih.gov

Table 2: pH-Dependent Formation of Inorganic Chloramines

| pH Range | Predominant Species | Chemical Formula | Citation |

| > 7 | Monochloramine | NH₂Cl | jacobi.net |

| 4 - 7 | Dichloramine | NHCl₂ | jacobi.net |

| < 4.4 | Trichloramine (Nitrogen Trichloride) | NCl₃ | jacobi.net |

Natural Organic Matter (NOM) refers to a complex mixture of organic substances, primarily humic and fulvic acids, found in natural waters. mdpi.com Calcium hypochlorite is a powerful oxidizing agent capable of breaking down these large, complex molecules into smaller, simpler compounds. wikipedia.orgkuosiequipment.comchemtradeasia.sg This reaction helps remove color and odor from water. kuosiequipment.com

The oxidation of NOM by hypochlorite is a complex process involving multiple reaction steps. ca.gov However, these reactions can also lead to the formation of unwanted disinfection by-products (DBPs), such as trihalomethanes (THMs), which are potential carcinogens. epa.govmdpi.com The formation of these by-products is a significant concern in the treatment of drinking water. epa.gov

Degradation in Wastewater Treatment Systems

Calcium hypochlorite is used in wastewater treatment primarily for disinfection of the final effluent before it is discharged into the environment. brenntag.com It is also used to oxidize and break down organic and inorganic contaminants. chemtradeasia.sgusm.my The addition of calcium hypochlorite can contribute to a reduction in the Chemical Oxygen Demand (COD) of the wastewater by oxidizing the organic matter present. mst.dkresearchgate.net

Due to its high reactivity, hypochlorite introduced into the sewage system often degrades significantly before reaching the wastewater treatment plant. mst.dk In targeted treatment applications, its effectiveness can be enhanced by combining it with other processes, such as UV irradiation and catalysts like titanium dioxide (TiO₂). Studies have shown that a UV/TiO₂/Calcium Hypochlorite system can significantly increase the degradation efficiency of bio-recalcitrant wastewater from pharmaceutical industries. researchgate.net The efficiency of degradation depends on operational parameters including pH, oxidant concentration, and the specific composition of the wastewater. usm.myresearchgate.net

Fate within Urban Wastewater Treatment Plants

In urban wastewater treatment plants (WWTPs), calcium hypochlorite serves primarily as a disinfectant in the tertiary treatment stage. usm.my Its main purpose is to eliminate or inactivate pathogenic microorganisms, such as bacteria, viruses, and parasites, before the effluent is discharged into the environment. enrosun.com The active agent, the hypochlorite ion (OCl⁻), destroys microbial cell structures, ensuring the hygienic safety of the treated water. enrosun.comkuosiequipment.com

Recent research has also explored its use in sludge management. Pretreatment of waste-activated sludge (WAS) with calcium hypochlorite before aerobic digestion has been shown to enhance the degradation of volatile solids (VS). In one study, a pretreatment with 0.1 g of Ca(ClO)₂ per gram of total solids resulted in a 65.05% reduction in VS after 20 days of digestion, which was nearly double the reduction in untreated sludge. researchgate.netbohrium.com This enhancement is attributed to cell lysis and the decomposition of extracellular polymeric substances, which makes the sludge more biodegradable. bohrium.com The calcium ions (Ca²⁺) themselves can become part of the sludge composition.

The table below summarizes findings from a study on waste-activated sludge pretreatment with calcium hypochlorite.

Strategies for Minimizing Industrial Effluent Releases

The release of residual calcium hypochlorite and its by-products from industrial sites is an environmental concern due to its potent oxidizing nature. nih.gov Consequently, several strategies are employed to minimize its discharge in industrial effluents.

One primary approach is the optimization of the dosage. Smart dosing systems, often utilizing Internet of Things (IoT) technology, allow for real-time monitoring of water quality parameters and automated, precise application of the chemical. epa.gov This prevents over- or under-treating the waste stream, ensuring maximum efficiency while minimizing residual chlorine. nih.govepa.gov

Integrating calcium hypochlorite treatment with other physical, chemical, and biological processes is another effective strategy. It is often used in conjunction with:

Coagulation-flocculation: To remove suspended solids before disinfection. epa.gov

Membrane filtration: To further purify the water and remove residual components. epa.govacs.org

Biological treatment: As a pre-treatment to reduce the toxicity and organic load of effluent, protecting the sensitive microorganisms in subsequent activated sludge systems. epa.gov

Advanced Oxidation Processes (AOPs): Such as UV/H₂O₂, to achieve comprehensive treatment of complex waste streams. epa.gov

Furthermore, industry is increasingly adopting sustainable practices such as resource recovery and recycling. nih.gov For instance, a patented method combines membrane separation and an electrolysis process to treat the secondary mother liquor from calcium hypochlorite production. This process recovers slaked lime and available chlorine, reducing waste and allowing for the reuse of raw materials. acs.org

Formation and Environmental Fate of Disinfection By-Products (DBPs)

A significant aspect of the environmental chemistry of calcium hypochlorite is its reaction with natural organic matter (NOM) and anthropogenic compounds in water to form disinfection by-products (DBPs). umn.eduresearchgate.net

Generation of Halogenated Organic By-Products

Common classes of DBPs formed during chlorination include:

Trihalomethanes (THMs): Such as chloroform (B151607), which are among the most well-known DBPs.

Haloacetic Acids (HAAs): Another major group of regulated DBPs. nih.govnih.gov

Haloacetonitriles (HANs) nih.gov

Aromatic Halogenated DBPs: Recent studies have identified the formation of compounds like halohydroxybenzoic acids (HBAs) and halobenzoquinones (HBQs). umn.edu

The formation of these DBPs is influenced by the nature of the organic precursors. Pharmaceuticals and personal care products (PPCPs), which are increasingly found in water sources, can serve as significant precursors for aromatic DBPs. umn.edu For example, compounds containing phenolic groups have been shown to have a high potential for forming HBAs and HBQs during chlorination. The addition of substances like sugars can also increase the formation of TOX in chlorinated water. umn.edu

The table below shows examples of DBP precursors and the types of by-products they can form.

Environmental Persistence and Degradation Pathways of DBPs

The environmental fate of DBPs is highly variable and depends on the specific compound's structure and the prevailing environmental conditions. nih.gov Several degradation pathways contribute to their natural attenuation.

Abiotic Degradation:

Hydrolysis: Some DBPs, such as trichloroacetonitrile, are susceptible to hydrolysis, breaking down in water. nih.gov

Reductive Dehalogenation: This is a significant pathway for many halogenated DBPs. Corroding iron pipes (B44673) in water distribution systems can play a role, as iron metal (Fe(0)) and minerals like green rust and magnetite are potent reductants that can dehalogenate these compounds. Most DBPs tested in one study were completely dehalogenated to non-toxic end products in the presence of Fe(0). Brominated DBPs, in particular, are often highly susceptible to this process. nih.gov

Solar Photolysis: Sunlight can degrade DBPs, especially in surface waters. The rate of this photodegradation varies, with iodinated DBPs being the most susceptible and chlorinated DBPs being the most resistant. nih.gov Half-lives for the degradation of total organic halogen (TOX) by solar photolysis have been observed in the range of 2.6 to 10.7 hours under specific experimental conditions. nih.gov

Biodegradation: Microorganisms can also degrade certain DBPs. Haloacetic acids (HAAs), for example, are known to be readily biodegradable under aerobic conditions. nih.gov

The persistence of a given DBP is therefore a balance of these formation and degradation processes. While compounds like chloroform can be relatively persistent, others may degrade more quickly through hydrolysis, reduction, or biodegradation. nih.gov

Advanced Analytical Methodologies for Calcium Hypochlorite Research

Spectroscopic and Chromatographic Techniques for Product and By-product Characterization

Spectroscopic and chromatographic methods are fundamental in identifying and quantifying calcium hypochlorite (B82951) and its associated reaction products.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with two-dimensional techniques like 2D COSY and HSQC, are powerful tools for elucidating the chemical structure of by-products formed in reactions involving calcium hypochlorite. For instance, in a study investigating the interaction between calcium hypochlorite and chlorhexidine (B1668724), NMR was instrumental in identifying the degradation products as parachlorophenylurea (PCU) and parachlorophenylguanidyl-1,6-diguanidyl-hexane (PCGH), while confirming the absence of parachloroaniline (PCA). researchgate.netnih.gov

Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides valuable information about the functional groups present in a sample. It has been used to characterize the by-products of the reaction between calcium hypochlorite and chlorhexidine, complementing the data obtained from NMR. researchgate.netnih.gov In other applications, FTIR has been used to study the chemisorption of reagents on mineral surfaces in the presence of calcium hypochlorite, noting shifts in characteristic peaks that indicate chemical interactions. bibliotekanauki.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is employed to characterize compounds like potassium ferrate prepared using calcium hypochlorite, with distinct spectral absorptions indicating the presence of the target compound. researchgate.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate and quantify components in a mixture. In the context of calcium hypochlorite, it has been used to analyze the degradation of chlorhexidine in its presence and has shown that para-chloroaniline (PCA) can be unstable and rapidly transform into other by-products. unina.it

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is a classical method for analyzing disinfection by-products (DBPs) in water treated with chlorine-based disinfectants. researchgate.net EPA Method 524.2, which utilizes GC-MS, is a standard for measuring trihalomethanes, a class of DBPs. core.ac.uk

Ion Chromatography: This technique is useful for determining the concentration of specific ions in a solution. For example, it has been used to quantify carbonate ions in commercial calcium hypochlorite products. acs.org

Below is a table summarizing the application of these techniques in calcium hypochlorite research:

| Analytical Technique | Application in Calcium Hypochlorite Research | Key Findings |

| NMR Spectroscopy | Characterization of by-products from the reaction with chlorhexidine. researchgate.netnih.gov | Identified parachlorophenylurea (PCU) and parachlorophenylguanidyl-1,6-diguanidyl-hexane (PCGH) as degradation products. researchgate.netnih.gov |

| FTIR Spectroscopy | Analysis of reaction by-products and surface chemistry. researchgate.netnih.govbibliotekanauki.pl | Confirmed chemical interactions and structural changes in molecules. bibliotekanauki.pl |

| HPLC | Separation and analysis of reaction mixtures. unina.it | Showed instability of para-chloroaniline in the presence of hypochlorite. unina.it |

| GC-MS | Identification of volatile disinfection by-products. researchgate.netcore.ac.uk | Standard method for analyzing trihalomethanes. core.ac.uk |

| Ion Chromatography | Quantification of ionic species in calcium hypochlorite products. acs.org | Determined carbonate content in commercial samples. acs.org |

Electrochemical Methods for Reaction Monitoring and Corrosion Studies

Electrochemical techniques provide real-time insights into reaction kinetics and the corrosive effects of calcium hypochlorite on various materials.

Potentiodynamic Polarization: This method is used to study the corrosion behavior of metals, such as mild steel and chromium-nickel steels, in calcium hypochlorite solutions. scispace.comresearchgate.net By measuring the current as a function of the applied potential, researchers can determine corrosion rates and understand the underlying corrosion mechanisms. Studies have shown that the corrosion rate of mild steel increases with higher concentrations of calcium hypochlorite. For chromium-nickel steels, their corrosion resistance is dependent on the concentration of the Ca(OCl)₂ solution, with higher concentrations leading to increased corrosive activity. scispace.comresearchgate.net

Electrochemical Sensors: These devices are being developed for the in-line detection of free chlorine in water. chemrxiv.org They offer an alternative to traditional colorimetric methods and can provide continuous monitoring. chemrxiv.org The detection is often based on the electrochemical reduction of hypochlorous acid or hypochlorite. chemrxiv.org

Electrochemical Synthesis: The electrochemical production of hypochlorite is an area of active research, with a focus on developing efficient and cost-effective methods. rsc.org The process involves the electrolysis of a brine solution, where the efficiency is influenced by factors such as electrode material and electrolyte pH. rsc.org

A summary of corrosion studies using electrochemical methods is presented in the table below:

| Material | Ca(OCl)₂ Concentration | Corrosion Finding | Reference |

| Mild Steel | Increasing concentrations | Corrosion rate increases with hypochlorite concentration. | |

| Chromium-Nickel Steel | 1 wt% | Resistant | scispace.comresearchgate.net |

| Chromium-Nickel Steel | 10 wt% | Constant | scispace.comresearchgate.net |

| Chromium-Nickel Steel | 50 wt% | Less resistant | scispace.comresearchgate.net |

pH and Ionic Strength Profiling Techniques in Solution Chemistry

The stability and reactivity of calcium hypochlorite solutions are significantly influenced by pH and ionic strength.

pH Measurement: The pH of calcium hypochlorite solutions is a critical parameter that affects the equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻). core.ac.ukhydroinstruments.com Digital pH meters are used to monitor the pH of solutions under various storage conditions and concentrations. nih.gov The pH of commercial calcium hypochlorite solutions is typically above 11. core.ac.uk The decomposition of calcium hypochlorite in aqueous solutions can lead to a gradual decrease in pH. acs.org

Ionic Strength Effects: The rate of decomposition of hypochlorite is influenced by the ionic strength of the solution. acs.orgacs.org The presence of other ions, such as calcium chloride, a common by-product in some manufacturing processes, can affect the stability of the solution. google.com Research has shown that the decomposition rate constants for calcium hypochlorite are significantly higher than those for sodium hypochlorite, even when accounting for ionic strength. acs.org

The following table illustrates the effect of concentration on the pH of calcium hypochlorite solutions:

| Ca(OCl)₂ Concentration | pH Trend |

| 0.5% and 1% | Tends to have a higher pH compared to NaOCl at the same concentrations. nih.gov |

| 2.5% and 5.25% | Shows an increase in pH. nih.gov |

Microbiological Assays for Antimicrobial Efficacy Evaluation (e.g., Agar (B569324) Diffusion Testing)

The primary application of calcium hypochlorite is as a disinfectant, and its effectiveness is evaluated using various microbiological assays.

Agar Diffusion Test: This is a common method to assess the antimicrobial efficacy of disinfectants. The size of the inhibition zone around a sample containing the disinfectant on an agar plate inoculated with a specific microorganism indicates its effectiveness. researchgate.net

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Broth micro-dilution susceptibility tests are used to determine the MIC of calcium hypochlorite against various bacteria, such as Enterococcus faecalis. nih.gov

Colony-Forming Unit (CFU) Counting: This method is used to quantify the number of viable bacteria after treatment with a disinfectant. It has been used to evaluate the efficacy of calcium hypochlorite in disinfecting contaminated surfaces and in biofilm reduction. nih.govresearchgate.net Studies have shown that calcium hypochlorite can be more effective than sodium hypochlorite in eliminating E. faecalis biofilms. nih.gov

Microbiological Testing on Various Organisms: The antimicrobial activity of calcium hypochlorite has been tested against a range of microorganisms, including Bacillus subtilis, Escherichia coli, and Candida albicans. researchgate.netmdpi.comthejcdp.com

The table below presents findings on the antimicrobial efficacy of calcium hypochlorite:

| Microorganism | Assay | Finding | Reference |

| Enterococcus faecalis | MIC Determination | MIC of 5% | nih.gov |

| Enterococcus faecalis | Biofilm Reduction | 5% Ca(OCl)₂ more effective than 0.5% NaOCl | nih.gov |

| Mixed-culture biofilm | Dentinal Tubule Disinfection | 5% Ca(OCl)₂ more effective than 5.25% NaOCl | nih.gov |

| Bacillus subtilis | Disinfection of Dental Stone | Effective against B. subtilis | thejcdp.com |

| E. coli on Alfalfa Seeds | CFU Reduction | Significant reduction in E. coli populations | mdpi.com |

| Candida albicans | Disinfection of Gutta-Percha Cones | Effective in disinfection | researchgate.net |

Isotope Dilution Mass Spectrometry for Contaminant and By-product Analysis

Isotope dilution mass spectrometry (IDMS) is a highly sensitive and accurate technique for the quantitative analysis of trace contaminants and by-products.

Analysis of Disinfection By-products (DBPs): IDMS, often coupled with gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS/MS), is used to measure the levels of DBPs like trichloroacetic acid (TCAA) in water and biological samples. nih.govnih.govosti.gov This method provides high precision and accuracy, making it a reference method for DBP analysis. researchgate.net

Trace Contaminant Analysis: The technique can be applied to detect and quantify trace-level contaminants in calcium hypochlorite products, ensuring their purity and safety for various applications. The use of isotope-labeled internal standards helps to correct for matrix effects and variations in sample preparation and analysis, leading to highly reliable results. researchgate.net

The use of advanced analytical techniques is indispensable for the comprehensive understanding of calcium hypochlorite. From elucidating the structure of complex by-products to quantifying its antimicrobial efficacy and ensuring its purity, these methodologies provide the critical data needed for its safe and effective use.

Theoretical and Computational Investigations of Calcium Hypochlorite Chemistry

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the reaction mechanisms of calcium hypochlorite (B82951) at an atomic level. These computational tools allow for the exploration of electronic structures, transition states, and reaction pathways that are often challenging to observe through experimental means.

A significant area of study has been the decomposition of the hypochlorite ion (OCl⁻), which is the active component derived from calcium hypochlorite. DFT has been employed to investigate the intermediates and transition states in its thermal decomposition, which leads to the formation of species like chlorate (B79027) (ClO₃⁻) and chloride (Cl⁻). researchgate.netresearchgate.net These computational models help in understanding the stability of calcium hypochlorite solutions. Furthermore, quantum chemical methods have been used to model the oxidation of various pollutants by hypochlorite. researchgate.netmpg.de These studies involve calculating activation energies for different reaction pathways to predict the most favorable route and identify key reactive intermediates. researchgate.netmpg.de For instance, DFT modeling has been used to detail the reaction mechanism for chromate-catalyzed chlorate formation. researchgate.net

| Computational Method | System Studied | Key Findings |

| Density Functional Theory (DFT) | Thermal decomposition of hypochlorite (OCl⁻) | Elucidation of pathways to form chlorate (ClO₃⁻) and chloride (Cl⁻), including transition state structures and energies. researchgate.netresearchgate.net |

| Quantum-chemical modeling | Luminol (B1675438) anion + hypochlorous acid reaction | The activation barrier is low only for the neutral luminol molecule + hypochlorite molecule reaction, indicating a high rate constant. researchgate.net |

| PBE0+D3/Def2-TZVPP level of theory | Oxidation of Methionine by Hypochlorous Acid | Characterization of the "exit-channel" complex where the Cl⁻ product is bound to the COOH group after the formation of the S=O motif. mpg.de |

Kinetic Modeling of Decomposition and Reaction Rates in Complex Systems

Kinetic modeling is essential for predicting the behavior of calcium hypochlorite in diverse settings, from industrial applications to water treatment. These models use differential equations to describe the concentration changes of reacting species over time.

The decomposition of aqueous calcium hypochlorite has been found to follow second-order, irreversible Arrhenius kinetics. acs.orgresearchgate.net The rate of decomposition is influenced by temperature, pH, and ionic strength. acs.org Interestingly, the decomposition rate for calcium hypochlorite is significantly faster—by about an order of magnitude—than for sodium hypochlorite at comparable temperatures. acs.orgresearchgate.net The activation energy for the second-order aqueous decomposition of calcium hypochlorite has been determined to be 96.8 kJ/mol. researchgate.netacs.org

In complex systems like wastewater disinfection, kinetic models are crucial for managing the simultaneous reactions of hypochlorite with microorganisms, natural organic matter (NOM), and other compounds. mdpi.comresearchgate.net These models are vital for optimizing disinfection to effectively inactivate pathogens while minimizing the formation of harmful disinfection byproducts (DBPs) such as trihalomethanes (THMs) and haloacetic acids (HAAs). tennessee.eduresearchgate.nettandfonline.com

| Model Type | System | Parameters Investigated | Typical Rate Law Form |

| Arrhenius Model | Aqueous calcium hypochlorite decomposition | Temperature, Initial Concentration | Second-order with respect to OCl⁻ concentration. acs.orgresearchgate.net |

| Selleck Model | Wastewater disinfection with sodium hypochlorite | Contact time, pH, temperature | Found to fit experimental data well for fecal coliform decay. researchgate.net |

| Weibull and Geeraerd Models | Inactivation of bacteria with sodium hypochlorite | Disinfectant dose, contact time | Used to fit inactivation curves for various bacterial strains. mdpi.com |

| Empirical Power Function Models | DBP formation in water treatment plants | DOC, chlorination, temperature, pH | Used to predict TTHM and HAA formation. researchgate.nettandfonline.com |

Adsorption Isotherm Modeling for Environmental Remediation Studies (e.g., using natural fibers)

Adsorption isotherm models are mathematical tools that describe the equilibrium distribution of a substance between a liquid and a solid phase, which is fundamental for designing adsorption-based environmental remediation technologies. sustainability-directory.comupt.roresearchgate.net

Commonly used models include the Langmuir and Freundlich isotherms. byjus.comunacademy.com The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation for multilayer adsorption on a heterogeneous surface. core.ac.ukyoutube.comnih.gov These models are used to determine key parameters like maximum adsorption capacity and adsorption intensity from experimental data. core.ac.ukyoutube.com Other models like the Temkin and Redlich-Peterson isotherms are also used to describe adsorption processes. researchgate.netnih.gov While studies may not directly focus on the adsorption of calcium hypochlorite itself, they often investigate the adsorption of pollutants onto materials like natural fibers or activated carbon in the presence of hypochlorite as an oxidant. tandfonline.com

| Isotherm Model | Equation | Key Parameters | Interpretation |

| Langmuir | Cₑ/qₘ = 1/(Kₗqₘₐₓ) + Cₑ/qₘₐₓ | qₘₐₓ (maximum adsorption capacity), Kₗ (Langmuir constant) | Describes monolayer adsorption on a homogeneous surface. byjus.comunacademy.comnih.gov |

| Freundlich | log qₑ = log K₣ + (1/n) log Cₑ | K₣ (Freundlich constant), n (adsorption intensity) | Empirical model for multilayer adsorption on a heterogeneous surface. unacademy.comcore.ac.ukyoutube.com |

| Temkin | qₑ = (RT/b)ln(A*Cₑ) | A (equilibrium binding constant), b (heat of adsorption) | Considers indirect adsorbate-adsorbate interactions. researchgate.net |

Mass Transfer Models in Environmental Systems for Pollutant Transport

Mass transfer models are critical for describing the movement of substances like calcium hypochlorite and pollutants in environmental systems, considering processes like advection, dispersion, and diffusion. ust.edu.uaresearchgate.netust.edu.ua

In groundwater remediation, such as in-situ chemical oxidation (ISCO), these models predict the distribution of the oxidant in the subsurface. nsw.gov.aucrccare.com This helps in designing effective injection strategies to ensure the chemical reaches the contaminated area. clu-in.org The models often solve the advection-dispersion-reaction (ADR) equation to account for the transport and reaction of the chemical. ust.edu.uaust.edu.ua

In water distribution systems, mass transfer models are used to predict the decay of chlorine residual. dbc.wroc.plaidic.itscirp.orgscispace.com These models consider the transfer of hypochlorite from the bulk water to the pipe walls, where it reacts with biofilms and pipe materials. dbc.wroc.plscispace.com This understanding is crucial for maintaining adequate disinfection throughout the network. aidic.it

| Model Type | Governing Equation | Key Processes | Application |

| Advection-Dispersion-Reaction (ADR) | ∂C/∂t = D(∂²C/∂x²) - v(∂C/∂x) - R | Advection, dispersion, chemical reaction | Predicting oxidant and pollutant transport in groundwater. ust.edu.uaresearchgate.netust.edu.ua |

| Bulk-Wall Reaction Model | dC/dt = -kₑC - (A/V)kᵥ(C - Cᵥ) | Bulk decay, mass transfer to pipe wall, wall reaction | Simulating chlorine residual decay in water distribution systems. dbc.wroc.plscispace.com |

| Weighted Cellular Automata | Based on mass balance and transport mechanisms | Advection, dispersion | Modeling groundwater pollution transport. core.ac.uk |

Applications in Advanced Materials Science and Biotechnological Systems

Influence on Material Properties and Substrate Interactions

The application of calcium hydroxide (B78521) in conjunction with hypochlorite (B82951) solutions can induce significant changes in the physical and chemical properties of various materials, from synthetic polymers to biological tissues like dentin.

Impact on Polymer and Composite Material Integrity

The interaction of hypochlorite solutions, sometimes stabilized by calcium hydroxide, with polymers can alter their surface properties. For instance, treating polymer surfaces with sodium hypochlorite can lead to chlorination and oxidation, forming additional C-OH bonds. researchgate.net This process can change the material's hydrophobicity. researchgate.net While specific data on "calcium hydroxide hypochlorite" as a single agent is scarce, the use of calcium hydroxide in composite formulations is known. For example, adding calcium hydroxide and gum arabic to dental stone (a gypsum-based material) can improve its strength by allowing for a lower liquid-to-powder ratio when mixed with disinfectants. researchgate.net In the context of polymer-ceramic composites, surface treatments are crucial for integrity. Pretreating polymer fibers with solutions like sodium hypochlorite or sodium hydroxide enhances the deposition of bioceramics, a process vital for creating materials for bone repair. researchgate.net

Effects on Dentin Micro-hardness, Permeability, and Surface Characteristics

The combination of calcium hydroxide and hypochlorite solutions is extensively studied in endodontics, where it directly interacts with dentin.

Micro-hardness: Both calcium hydroxide and hypochlorite solutions can reduce dentin micro-hardness. Studies show that irrigants like 5% calcium hypochlorite can cause a significant decrease in micro-hardness, even more so than sodium hypochlorite or chlorhexidine (B1668724). nih.govsums.ac.ir This reduction is partly attributed to the release of calcium hydroxide from the ionization of calcium hypochlorite in an aqueous solution. nih.govsums.ac.ir The highly alkaline nature of calcium hydroxide can disrupt the organic collagen matrix of dentin, affecting its mechanical properties. nih.govresearchgate.net Prolonged application (e.g., four weeks) of a standard calcium hydroxide paste has been shown to significantly reduce dentin micro-hardness. nih.gov Conversely, some studies indicate that calcium hydroxide application for 30 days did not significantly affect micro-hardness after initial irrigation with hypochlorite solutions. researchgate.netresearchgate.net

Permeability and Surface Characteristics: The use of calcium hydroxide and hypochlorite affects dentin permeability. Calcium hypochlorite is thought to enhance dentin permeability, which may lead to greater surface ion sequestration. sums.ac.ir However, it has also been observed that calcium hypochlorite can form a precipitate of calcium hydroxide, potentially obliterating dentinal tubule openings and thus reducing penetration compared to sodium hypochlorite. scielo.br The removal of calcium hydroxide dressings from the root canal is critical for the subsequent penetration of sealing materials. Irrigation with sodium hypochlorite alone is often insufficient to completely remove calcium hydroxide residue, which can block dentinal tubules. nih.gov The sequential use of a chelating agent like EDTA followed by sodium hypochlorite is more effective in clearing the surface and allowing sealers to penetrate the tubules. nih.gov

Table 1: Effect of Various Irrigants on Dentin Micro-hardness (Vickers Hardness Number - VHN)

| Irrigating Solution | Mean Micro-hardness (VHN) | Standard Deviation | Key Finding |

|---|---|---|---|

| 5% Calcium Hypochlorite | 42.43 | 1.62 | Lowest micro-hardness among tested groups. sums.ac.ir |

| 3% Sodium Hypochlorite | 48.15 | 1.88 | Significant reduction in micro-hardness. sums.ac.ir |

| 2% Chlorhexidine | 52.71 | 2.04 | Less reduction compared to hypochlorites. sums.ac.ir |

| Normal Saline (Control) | 60.82 | 1.15 | Maximum micro-hardness observed. sums.ac.ir |

Modification of Dental Stone Setting Expansion and Surface Hardness

The incorporation of hypochlorite solutions into dental stone for disinfection purposes can alter its physical properties.

Setting Expansion: Adding 0.5% calcium hypochlorite to Type V dental stone has been shown to significantly increase its setting expansion compared to a control mixed with distilled water. who.int

Surface Hardness: The same study found that the addition of 0.5% calcium hypochlorite significantly decreased the surface hardness of the dental stone. who.int In contrast, another study reported that substituting 10% of the gauging water with a 5.25% sodium hypochlorite solution resulted in a significant increase in the surface hardness of dental gypsum products. e-acadjournal.org Furthermore, the addition of 0.132% calcium hydroxide with 1% gum arabic to dental stone was found to improve surface hardness. e-acadjournal.org Studies comparing disinfectants have found that 0.5% calcium hypochlorite results in better surface hardness for Type V dental stone compared to 0.525% sodium hypochlorite. thejcdp.com

Table 2: Effect of 0.5% Calcium Hypochlorite on Type V Dental Stone Properties

| Property | Control Group (Distilled Water) | Test Group (0.5% Calcium Hypochlorite) | Statistical Significance |

|---|---|---|---|

| Mean Setting Expansion (mm) | 0.27 ± 0.0094 | 2.49 ± 0.0017 | P < 0.001 who.int |

| Mean Rockwell Hardness | 85 ± 3.09 | 74 ± 1.93 | P < 0.001 who.int |

Chemical Synergism and Antagonism in Multi-Component Biocidal Formulations

Combinatorial Antimicrobial Effects with Other Agents (e.g., Chlorhexidine, Sodium Hypochlorite, Iodine Potassium Iodide)

With Sodium Hypochlorite: The synergistic effect of calcium hydroxide and sodium hypochlorite is a subject of some debate. Some studies report that pretreatment with calcium hydroxide can enhance the tissue-dissolving capability of sodium hypochlorite. thejcdp.comopendentistryjournal.comopendentistryjournal.com A mixture of the two has been shown to be more effective at reducing debris than either agent used alone. thejcdp.com Research has also demonstrated that a combination of calcium hydroxide and 2.5% sodium hypochlorite has a significant antibacterial effect against both gram-positive (Streptococcus spp.) and gram-negative (Klebsiella spp.) bacteria. researchgate.netresearchgate.net

With Chlorhexidine (CHX): Mixing calcium hydroxide with chlorhexidine can lead to antagonistic effects. The high pH of calcium hydroxide may reduce the antimicrobial efficacy of chlorhexidine. thejcdp.comnih.gov However, some studies have found that a combination of CHX and calcium hydroxide can be effective, particularly against resistant bacteria like E. faecalis. nih.gov One study showed that a paste of calcium hydroxide and 2% CHX was effective against Klebsiella spp. researchgate.netresearchgate.net

With Iodine Potassium Iodide (IKI): Studies have consistently shown a synergistic antimicrobial effect when calcium hydroxide is combined with IKI, without a reduction in pH. thejcdp.com

Stabilization of Hypochlorite Activity in Mixed Disinfectant Systems

Calcium hydroxide plays a crucial role in stabilizing hypochlorite solutions, which are inherently unstable.

pH Stability and Reduced Toxicity: Adding calcium hydroxide to a sodium hypochlorite solution helps to maintain a high pH (e.g., 12.1-12.6). google.comgoogle.com This high pH environment stabilizes the hypochlorite, preventing its decomposition and the subsequent release of toxic chlorine gas. google.comgoogle.com This stabilization is achieved with a smaller amount of calcium hydroxide compared to sodium hydroxide, resulting in a less caustic and safer formulation. google.comgoogle.com

Enhanced Proteolytic Effect: The high pH maintained by a strong base like calcium hydroxide can enhance the tissue-dissolving (proteolytic) effect of sodium hypochlorite solutions. uzh.ch In unstabilized solutions, the pH drops as the hypochlorite is consumed. By keeping the pH consistently high, calcium hydroxide ensures that the available chlorine remains in the form of the hypochlorite ion (OCl⁻), which is effective in destroying cellular surfaces. uzh.ch

Role in Pulp and Paper Industry Chemical Processes

Calcium hypochlorite serves as a crucial bleaching agent in the pulp and paper industry, enhancing the quality and aesthetics of paper products. elchemy.comcimprogetti.com Its primary function is to whiten pulp by removing residual lignin (B12514952) and other organic colorants that impart a natural brownish hue to the paper. elchemy.comprintwiki.org

Lignin Oxidation and Colorant Removal Mechanisms for Enhanced Material Quality